Cas no 1805357-02-1 (2-Bromo-4-cyano-6-(difluoromethyl)pyridine-3-acetic acid)

2-Bromo-4-cyano-6-(difluoromethyl)pyridine-3-acetic acid is a versatile pyridine derivative with a reactive bromo substituent, cyano group, and difluoromethyl functionality, making it a valuable intermediate in organic synthesis. The presence of the acetic acid moiety enhances its solubility and reactivity, facilitating further derivatization. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural features allow for the development of novel bioactive molecules. The difluoromethyl group contributes to metabolic stability, while the bromo and cyano groups provide sites for cross-coupling and nucleophilic substitution reactions. Its well-defined reactivity profile makes it a preferred choice for constructing complex heterocyclic frameworks.
2-Bromo-4-cyano-6-(difluoromethyl)pyridine-3-acetic acid structure
1805357-02-1 structure
Product name:2-Bromo-4-cyano-6-(difluoromethyl)pyridine-3-acetic acid
CAS No:1805357-02-1
MF:C9H5BrF2N2O2
MW:291.049008131027
CID:4861556

2-Bromo-4-cyano-6-(difluoromethyl)pyridine-3-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-4-cyano-6-(difluoromethyl)pyridine-3-acetic acid
    • Inchi: 1S/C9H5BrF2N2O2/c10-8-5(2-7(15)16)4(3-13)1-6(14-8)9(11)12/h1,9H,2H2,(H,15,16)
    • InChI Key: TXFAFNSKSJOWOD-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(C#N)=CC(C(F)F)=N1)CC(=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 318
  • Topological Polar Surface Area: 74
  • XLogP3: 1.7

2-Bromo-4-cyano-6-(difluoromethyl)pyridine-3-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029059559-1g
2-Bromo-4-cyano-6-(difluoromethyl)pyridine-3-acetic acid
1805357-02-1 97%
1g
$1,475.10 2022-04-01

Additional information on 2-Bromo-4-cyano-6-(difluoromethyl)pyridine-3-acetic acid

2-Bromo-4-cyano-6-(difluoromethyl)pyridine-3-acetic acid (CAS No. 1805357-02-1): An Overview

2-Bromo-4-cyano-6-(difluoromethyl)pyridine-3-acetic acid (CAS No. 1805357-02-1) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in the development of novel therapeutic agents.

The molecular structure of 2-Bromo-4-cyano-6-(difluoromethyl)pyridine-3-acetic acid is composed of a pyridine ring substituted with a bromo group, a cyano group, and a difluoromethyl group, along with an acetic acid moiety. The presence of these functional groups imparts specific chemical and biological properties that make it an attractive candidate for various research applications.

Recent studies have highlighted the importance of halogenated pyridines in the design of potent and selective inhibitors for various biological targets. The bromo group in 2-Bromo-4-cyano-6-(difluoromethyl)pyridine-3-acetic acid can participate in halogen bonding interactions, which are known to play a crucial role in protein-ligand recognition. This property makes the compound a valuable tool for optimizing the binding affinity and selectivity of drug candidates.

The cyano group is another key feature of this compound. It is known for its ability to enhance the lipophilicity and metabolic stability of molecules, which are critical factors in drug development. Additionally, the cyano group can serve as a bioisostere for other functional groups, allowing researchers to explore different chemical space while maintaining or improving the desired biological activity.

The difluoromethyl group is a particularly interesting substituent due to its unique electronic and steric properties. Fluorine atoms are known to modulate the physicochemical properties of molecules, often leading to improved pharmacokinetic profiles and reduced toxicity. The presence of the difluoromethyl group in 2-Bromo-4-cyano-6-(difluoromethyl)pyridine-3-acetic acid can enhance its ability to penetrate biological membranes and reach target sites more effectively.

The acetic acid moiety in this compound provides a carboxylic acid functional group, which can participate in hydrogen bonding and other non-covalent interactions. This feature is particularly useful in designing molecules that can interact with specific protein pockets or other biomolecular targets. The carboxylic acid group can also be modified through esterification or amidation to generate prodrugs or analogs with improved solubility or bioavailability.

In the context of medicinal chemistry, 2-Bromo-4-cyano-6-(difluoromethyl)pyridine-3-acetic acid has been investigated as a potential lead compound for the development of inhibitors targeting various enzymes and receptors. For example, recent studies have explored its use as an inhibitor of kinases, which are key enzymes involved in cell signaling pathways and are often dysregulated in diseases such as cancer and inflammatory disorders.

Clinical trials involving compounds derived from 2-Bromo-4-cyano-6-(difluoromethyl)pyridine-3-acetic acid have shown promising results in preclinical models. These studies have demonstrated that the compound and its derivatives exhibit potent inhibitory activity against specific targets while maintaining favorable pharmacokinetic properties. This has led to increased interest in further developing these compounds for therapeutic applications.

Beyond its potential as a drug candidate, 2-Bromo-4-cyano-6-(difluoromethyl)pyridine-3-acetic acid also serves as an important intermediate in synthetic chemistry. Its unique structure makes it a valuable starting material for the synthesis of more complex molecules with diverse biological activities. Researchers have utilized this compound as a building block to create libraries of analogs for high-throughput screening and hit-to-lead optimization processes.

In conclusion, 2-Bromo-4-cyano-6-(difluoromethyl)pyridine-3-acetic acid (CAS No. 1805357-02-1) is a multifaceted compound with significant potential in both fundamental research and applied pharmaceutical development. Its unique combination of functional groups offers a wide range of opportunities for optimizing molecular properties and enhancing therapeutic efficacy. As research continues to advance, it is likely that this compound will play an increasingly important role in the discovery and development of new drugs for various diseases.

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